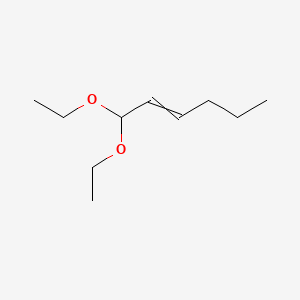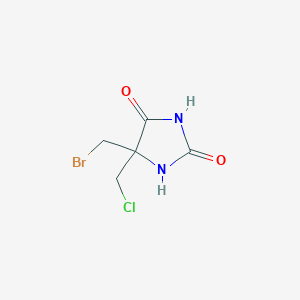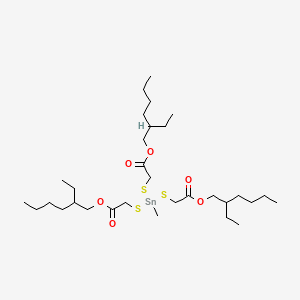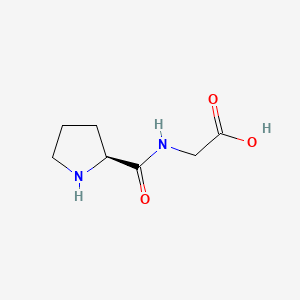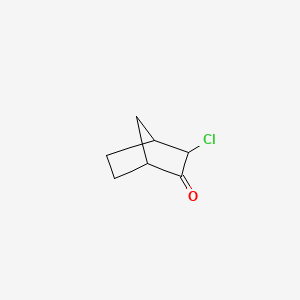![molecular formula C9H10O2S B1581168 2-[(4-Methylphenyl)sulfanyl]acetic acid CAS No. 3996-29-0](/img/structure/B1581168.png)
2-[(4-Methylphenyl)sulfanyl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1 H-tetrazole” involves the reaction of “5-[(4-methylphenyl)sulfanyl]-1-phenyl-1 H-tetrazole” with hydrogen peroxide in acetic acid . The reaction was carried out under microwave activation at 55 °C for 1.5 hours .Scientific Research Applications
Synthesis and Chemical Properties
- Research into sulfur- and nitrogen-containing derivatives of thiourea and acetophenone highlights the development of compounds with potential physiological properties. A study detailed the synthesis of new compounds through reactions involving phenylthiourea, acetylacetone, and formaldehyde, demonstrating the biological activity of these compounds, particularly their antioxidant effects and potential in drug development due to their impact on biological membranes and mitochondrial membrane potential (Farzaliyev et al., 2020).
Catalysis and Polymerization
- The use of sulfur-containing catalysts for condensation reactions between aromatic aldehydes and pyrazolone was explored, showcasing the role of sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester in synthesizing alkylmethylene-bis(pyrazolones) with high yield. This research demonstrates the recyclability and efficiency of such catalysts in organic synthesis (Tayebi et al., 2011).
Photopolymerization Initiators
- A study on sulfur-containing carboxylic acids (SCCAs) in conjunction with 4-carboxybenzophenone as sensitizer explored their use as electron donors in photoinduced free-radical polymerizations. This research highlights the mechanisms behind radical formation and the potential for SCCAs in initiating polymerization processes, providing insights into the reactivity and utility of these compounds in materials science (Wrzyszczyński et al., 2000).
Molecular Complexes and Coordination Chemistry
- Investigations into the coordination chemistry of sulfur-containing ligands with palladium have yielded insights into the synthesis and catalytic applications of such complexes. This research demonstrates the versatility of sulfur-containing compounds in forming complexes with significant implications for catalysis and materials science (Zábranský et al., 2018).
Corrosion Inhibition
- The inhibitory effects of Schiff bases, including compounds with sulfur moieties, on the corrosion of mild steel in acidic environments were examined. These studies contribute to the understanding of how sulfur-containing organic compounds can serve as effective corrosion inhibitors, offering potential applications in materials protection and engineering (Behpour et al., 2008).
properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRDQVBOVYWDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901050 | |
| Record name | NoName_100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3996-29-0 | |
| Record name | 3996-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




